3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The molecular formula of this compound is C₄H₄ClN₃O₂, and it has been associated with various synthetic methodologies aimed at enhancing its pharmacological properties.
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound can be sourced from various chemical suppliers such as Avantor and Matrix Scientific, which provide it for research purposes .
The synthesis of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be achieved through several methods. A common approach involves the reaction of amidoximes with carboxylic acids under specific conditions to form oxadiazole derivatives. One effective method is the use of Vilsmeier reagent to activate carboxylic acid groups for cyclization reactions .
The molecular structure of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide features a chloromethyl group attached to the oxadiazole ring at the 3-position and a carboxamide functional group at the 5-position. The N-methyl group is located at the nitrogen atom adjacent to the carbonyl group.
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions typical for oxadiazole derivatives:
The reactivity of this compound is influenced by its functional groups, which can facilitate diverse synthetic pathways for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds like 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide often involves interactions with biological targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of specific biochemical pathways:
Data on specific mechanisms are still under investigation but suggest potential applications in treating various diseases through targeted action.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has shown promise in various scientific applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties attracted scientific interest [1] [3]. Initial biological studies in the 1940s culminated in the 1960s introduction of Oxolamine, the first commercial drug containing this scaffold, marketed as a cough suppressant [1] [3]. This breakthrough validated the pharmacophoric potential of 1,2,4-oxadiazole, catalyzing extensive medicinal chemistry research over subsequent decades. By the 21st century, scientific publications on 1,2,4-oxadiazoles surged, reflecting doubled interest in their biological applications within fifteen years [1].
Notable milestones include FDA approvals of Prenoxdiazine (antitussive), Fasiplon (anxiolytic), Pleconaril (antiviral), and Ataluren (treatment for Duchenne muscular dystrophy) [1] [7]. The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines A/B (2009) and quisqualic acid further accelerated development. Phidianidines, isolated from the sea slug Phidiana militaris, demonstrated in vitro cytotoxic activity against mammalian cell lines (e.g., HeLa, CaCo-2) and selective agonism against PTP1B and CXCR4 receptors [1] [8]. Quisqualic acid, derived from Quisqualis indica seeds, emerged as a potent metabotropic glutamate receptor agonist, highlighting the scaffold’s relevance in neurodegenerative disease therapeutics [1] [8].
Table 1: Key 1,2,4-Oxadiazole-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Biological Target/Activity |
---|---|---|
Oxolamine | Antitussive | Cough suppression |
Prenoxdiazine | Antitussive | Respiratory tract spasmolysis |
Fasiplon | Anxiolytic | GABA receptor modulation |
Pleconaril | Antiviral | Picornavirus inhibition |
Ataluren | Muscular dystrophy treatment | Nonsense mutation read-through |
Phidianidine A/B | Cytotoxic/Agonist | PTP1B/CXCR4 receptors |
Quisqualic acid | Neuroactive | Metabotropic glutamate receptors II/IV |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities due to its comparable electronic distribution, hydrogen-bonding capacity, and spatial geometry [1] [7]. This bioisosterism addresses critical limitations of traditional carbonyl groups, particularly their susceptibility to enzymatic hydrolysis (in vivo). The heterocycle’s metabolic stability stems from its resistance to esterases and amidases, significantly improving the pharmacokinetic profiles of drug candidates [1] [10].
Physicochemical analyses reveal that 1,2,4-oxadiazoles confer balanced lipophilicity (logP) and enhanced membrane permeability, crucial for central nervous system (CNS) penetration [7]. For instance, derivatives like Fasiplon leverage the scaffold’s capacity to cross the blood-brain barrier (BBB) for anxiolytic effects [1]. The ring’s dipole moment (~3.5 Debye) facilitates polar interactions with biological targets, mimicking carbonyl groups while offering superior hydrolytic resilience [1]. Quantum mechanical studies confirm that 1,2,4-oxadiazoles engage in similar hydrogen-bonding patterns as amides, explaining their efficacy in conserving biological activity during molecular optimization [7].
Table 2: Physicochemical Properties of 1,2,4-Oxadiazole vs. Amide/Ester Bioisosteres
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Metabolic stability | High (resistant to hydrolysis) | Low (susceptible to amidases) | Low (susceptible to esterases) |
Dipole moment (Debye) | 3.2–3.8 | 3.5–4.0 | 1.8–2.2 |
logP (average) | 1.0–2.5 | -0.5–1.5 | 1.0–2.0 |
Hydrogen-bonding sites | 2 (N,O) | 2 (N,H/O) | 1 (O) |
Hydrolytic resistance | Excellent | Poor | Poor |
The strategic incorporation of chloromethyl (–CH₂Cl) and carboxamide (–CONH₂/–CONHCH₃) groups at the 3- and 5-positions of 1,2,4-oxadiazole creates synergistic effects for molecular targeting. The chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling rapid diversification into ether, thioether, or amine derivatives [4] [6] [10]. This reactivity is exploited in prodrug synthesis and covalent inhibitor design. For example, antibacterial agents derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles form ether linkages with phenolic moieties to enhance target engagement against Xanthomonas oryzae [6] [10].
The carboxamide substituent, particularly the N-methylcarboxamide variant in 3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, augments binding through dual hydrogen-bonding interactions (donor and acceptor) [4] [7]. This moiety mimics peptide backbones, facilitating interactions with proteases, kinases, and cholinesterases. In anti-Alzheimer drug design, carboxamide-containing oxadiazoles exhibit nanomolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.0158–0.121 μM) by forming hydrogen bonds with catalytic serine residues [7]. Additionally, the conformational rigidity imposed by the carboxamide-oxadiazole fusion optimizes pharmacophore orientation for target binding, as demonstrated in glycogen synthase kinase-3 (GSK-3) inhibitors [8].
Table 3: Synthetic Applications of Chloromethyl Group in 1,2,4-Oxadiazole Derivatives
Nucleophile | Product Class | Biological Application | Reference |
---|---|---|---|
Phenols | Aryloxy methyl ethers | Antibacterial agents vs. Xanthomonas oryzae | [10] |
Thiols (1,3,4-thiadiazole) | Thioethers | Antifungal/nematocidal agents | [10] |
Amines (piperazine) | Aminomethyl derivatives | Antidepressant/MAO-B inhibitors | [3] [7] |
Carboxylic acids | Ester-linked conjugates | Prodrugs for enhanced bioavailability | [6] |
The molecular architecture of 3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide thus merges synthetic versatility (chloromethyl) with target affinity (carboxamide), positioning it as a privileged scaffold in multitarget-directed ligand (MTDL) development for CNS disorders, anti-infectives, and anticancer agents [7] [10]. Recent studies further exploit its halogen-bonding potential (C–Cl···O/N) for selective protein interactions, expanding its utility in fragment-based drug design [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3